

1-Benzyl-4-phenylpiperidin-4-ol chemical structure and IUPAC name

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Compound of Interest

Compound Name: 1-Benzyl-4-phenylpiperidin-4-ol

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An In-depth Technical Guide to 1-Benzyl-4-phenylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **1-Benzyl-4-phenylpiperidin-4-ol**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and structured data to support further investigation of this and related compounds.

Chemical Structure and Nomenclature

IUPAC Name: **1-Benzyl-4-phenylpiperidin-4-ol**[\[1\]](#)

The structure of **1-Benzyl-4-phenylpiperidin-4-ol** is characterized by a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with both a phenyl group and a hydroxyl group.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of **1-Benzyl-4-phenylpiperidin-4-ol** is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

Property	Value	Reference
CAS Number	63843-83-4	[1]
Molecular Formula	C18H21NO	[1]
Molecular Weight	267.37 g/mol	[1]
Appearance	Solid	
Melting Point	107-109 °C	
pKa	14.06 ± 0.20 (Predicted)	[1]
LogP	3.2 (Predicted)	

Synthesis

The primary synthetic route to **1-Benzyl-4-phenylpiperidin-4-ol** involves the Grignard reaction between 1-benzyl-4-piperidone and a phenylmagnesium halide. This method provides a straightforward and efficient means of preparing the target compound.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenylpiperidin-4-ol

This protocol is adapted from established procedures for the synthesis of related 4-aryl-4-piperidinol compounds.

Materials:

- 1-Benzyl-4-piperidone
- Bromobenzene
- Magnesium turnings

- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (as initiator)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Preparation of Phenylmagnesium Bromide (Grignard Reagent):
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine.
 - Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition.
 - Once all the bromobenzene has been added, continue to reflux the mixture until the magnesium is consumed.
- Reaction with 1-Benzyl-4-piperidone:
 - Cool the freshly prepared Grignard reagent in an ice bath.
 - Dissolve 1-benzyl-4-piperidone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Work-up and Purification:

- Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **1-Benzyl-4-phenylpiperidin-4-ol** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Analytical Characterization

Accurate characterization of **1-Benzyl-4-phenylpiperidin-4-ol** is crucial for confirming its identity and purity. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: HPLC Analysis

Instrumentation and Conditions:

- Column: Newcrom R1 reverse-phase column.[\[2\]](#)
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small percentage of phosphoric acid (for non-MS applications) or formic acid (for MS-compatible applications).[\[2\]](#)
A typical gradient could be from 30% to 70% MeCN over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.

Procedure:

- **Sample Preparation:** Prepare a stock solution of **1-Benzyl-4-phenylpiperidin-4-ol** in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
- **Analysis:** Equilibrate the HPLC system with the initial mobile phase conditions. Inject the sample and standards.
- **Data Processing:** Determine the retention time and peak area of the analyte. Purity can be assessed by the area percentage of the main peak.

Biological Activity and Signaling Pathways

To date, there is a notable lack of published research specifically investigating the biological activity, mechanism of action, and associated signaling pathways of **1-Benzyl-4-phenylpiperidin-4-ol**. However, the structural motifs present in this molecule, namely the N-benzylpiperidine core, are found in compounds with known pharmacological activities.

Derivatives of N-benzylpiperidine have been reported to exhibit a range of biological effects, including but not limited to:

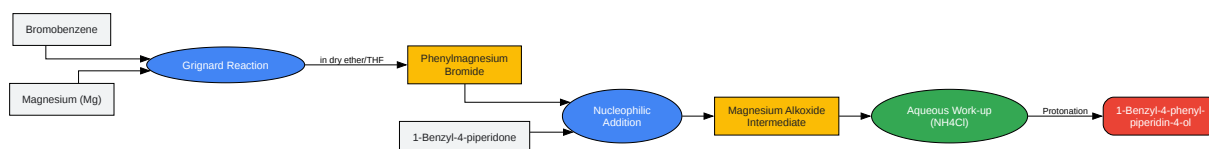
- **Acetylcholinesterase (AChE) Inhibition:** Several N-benzylpiperidine derivatives have been investigated as potential treatments for Alzheimer's disease due to their ability to inhibit AChE.
- **Sigma (σ) Receptor Modulation:** The piperidine scaffold is a common feature in ligands that bind to sigma receptors, which are implicated in various neurological and psychiatric conditions.
- **Monoamine Transporter Inhibition:** Certain benzylpiperidine analogs have shown activity as monoamine releasing agents or reuptake inhibitors, affecting dopamine, norepinephrine, and serotonin levels.

Given these precedents, it is plausible that **1-Benzyl-4-phenylpiperidin-4-ol** may interact with one or more of these targets. However, dedicated experimental validation is required to elucidate its specific biological profile.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-Benzyl-4-phenylpiperidin-4-ol**.



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Caption: Synthetic pathway for **1-Benzyl-4-phenylpiperidin-4-ol**.

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